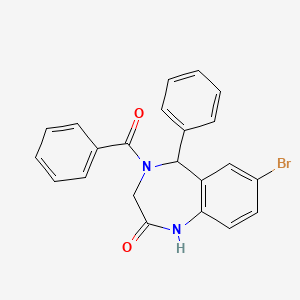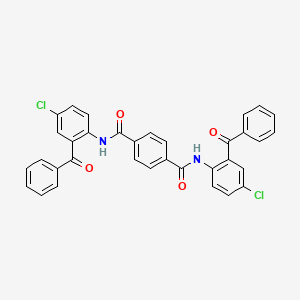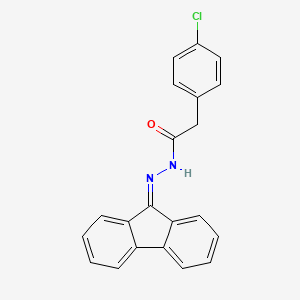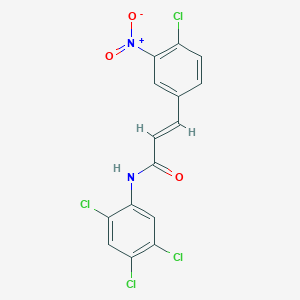
4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, also known as flubromazepam, is a psychoactive drug that belongs to the benzodiazepine class. The chemical structure of flubromazepam contains a benzodiazepine ring fused with a benzene ring, which gives it its unique pharmacological properties. Flubromazepam has been extensively studied in scientific research for its potential therapeutic applications and mechanism of action.
作用機序
The mechanism of action of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting the activity of neurons. Flubromazepam enhances the activity of GABA receptors, which results in the inhibition of neuronal activity and the subsequent sedative, anxiolytic, and hypnotic effects.
Biochemical and Physiological Effects:
Flubromazepam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the brain, which results in the inhibition of neuronal activity and the subsequent sedative, anxiolytic, and hypnotic effects. Flubromazepam has also been shown to decrease the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
実験室実験の利点と制限
Flubromazepam has a number of advantages and limitations for lab experiments. Its unique pharmacological properties make it a promising candidate for the study of anxiety, insomnia, and muscle spasm. However, its potential for abuse and dependence make it difficult to study in human subjects. Additionally, its long half-life and slow onset of action make it difficult to control in animal studies.
将来の方向性
There are a number of future directions for the study of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem. One potential direction is the development of new benzodiazepine compounds that have improved therapeutic profiles and reduced potential for abuse and dependence. Another potential direction is the study of the long-term effects of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem on the brain and body, including its potential for neurotoxicity and cognitive impairment. Additionally, the study of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem in combination with other drugs may provide new insights into its mechanism of action and potential therapeutic applications.
合成法
Flubromazepam can be synthesized by the reaction of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, which can be further purified and characterized using various analytical techniques.
科学的研究の応用
Flubromazepam has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, which make it a promising candidate for the treatment of anxiety, insomnia, and muscle spasm. Flubromazepam has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and epilepsy.
特性
IUPAC Name |
4-benzoyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)24-19)22(27)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUSTVMMAEMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)

![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)


![3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)

